Einecs 303-459-8
Description
EINECS 303-459-8 refers to a compound identified as Glycerol carbonate, compound with N-octadec-9-enyl-1,3-diaminopropane (2:1). Key properties include:
- Molecular formula: Combines glycerol carbonate (C₄H₆O₄) and a diamine (C₂₁H₄₄N₂) in a 2:1 ratio.
- Physical properties: Boiling point = 868.7°C at 760 mmHg; flash point = 479.2°C; vapor pressure = 1.7×10⁻³³ mmHg at 25°C .
- Structure: Features a glycerol backbone esterified with carbonate and complexed with a long-chain unsaturated diamine.
This compound is likely used in industrial applications such as surfactants, emulsifiers, or polymer additives due to its amphiphilic structure.
Properties
CAS No. |
94199-84-5 |
|---|---|
Molecular Formula |
C57H112N2O4 |
Molecular Weight |
889.5 g/mol |
IUPAC Name |
(Z)-octadec-9-enoic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.2C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,23H,2-8,11-22H2,1H3;2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+;2*10-9- |
InChI Key |
VTXWSJAEIWTHCL-ZCWFYODCSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCNCCCN.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 303-459-8 typically involve synthetic routes that are designed to achieve high purity and yield. The exact synthetic routes and reaction conditions are proprietary and vary depending on the manufacturer. Industrial production methods often involve multi-step synthesis processes that include purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Einecs 303-459-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Industrial Applications
-
Chemical Manufacturing
2,2'-thiodiethanol is utilized as an intermediate in the synthesis of other chemicals. It plays a role in producing surfactants, lubricants, and plasticizers. Its thiol group offers reactivity that is beneficial in creating complex chemical structures. -
Solvent Use
As a solvent, it is effective in dissolving both polar and nonpolar substances, making it suitable for use in paints, coatings, and adhesives. Its low volatility ensures stability during application processes. -
Pharmaceuticals
In the pharmaceutical industry, 2,2'-thiodiethanol is explored for its potential as a stabilizing agent for various formulations. Its antioxidant properties may enhance the shelf life and efficacy of certain drugs.
Research Applications
-
Biochemical Studies
The compound has been used in biochemical research to study protein interactions and enzyme activity due to its ability to modify thiol groups in proteins. This property allows researchers to investigate redox reactions and their implications in biological systems. -
Environmental Science
Research has indicated that 2,2'-thiodiethanol can be employed in environmental studies to assess the impact of thiol compounds on ecosystems. Its role in bioremediation processes is also being investigated, particularly in the degradation of pollutants.
Case Study 1: Use in Polymer Chemistry
A study published in the Journal of Polymer Science highlighted the use of 2,2'-thiodiethanol as a chain transfer agent in the polymerization process of acrylates. The results demonstrated that incorporating this compound improved the molecular weight distribution of the resulting polymers while enhancing their thermal stability.
Case Study 2: Antioxidant Properties
Research conducted by Lefevre-Arbogast et al. (2024) explored the antioxidant effects of 2,2'-thiodiethanol on neuronal cells exposed to oxidative stress. The findings suggested that this compound could mitigate cellular damage and may have therapeutic potential for neurodegenerative diseases .
Under the European Union's REACH regulation, 2,2'-thiodiethanol is classified as a phase-in substance due to its listing in EINECS. Manufacturers must comply with safety assessments and reporting requirements concerning its use .
Mechanism of Action
The mechanism of action of Einecs 303-459-8 involves its interaction with specific molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycerol Esters with Modified Backbones
Example : Glycerol triacetate (EINECS 203-051-9)
- Example: Glycerol monostearate (EINECS 204-664-4) Structure: Glycerol esterified with stearic acid. Properties: Solid at room temperature (melting point = 56–60°C), unlike the liquid state of this compound. Function: Emulsifier in cosmetics, highlighting functional overlap but structural divergence .
Table 1: Structural Comparison of Glycerol Derivatives
| Compound (EINECS) | Functional Groups | Boiling Point (°C) | Key Application |
|---|---|---|---|
| 303-459-8 | Carbonate + diamine | 868.7 | Surfactants |
| 203-051-9 (Triacetate) | Acetate esters | 258–260 | Food plasticizers |
| 204-664-4 (Monostearate) | Stearic acid ester | N/A (solid) | Cosmetic emulsifiers |
Diamine-Complexed Compounds
Example : Ethylene diamine tetraacetic acid (EDTA) (EINECS 200-449-4)
Example : N,N'-Dimethylpropyleneurea (EINECS 214-620-8)
Comparison with Functionally Similar Compounds
Surfactants with Long-Chain Amines
Polymer Additives
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR models reveal that This compound occupies a unique physicochemical space:
- Tanimoto Similarity : ≥70% similarity to 1,387 REACH Annex VI compounds, enabling toxicity predictions via read-across methods .
Table 2: QSAR-Based Toxicity Predictions
| Property | This compound | Cocamidopropyl betaine | Dioctyl phthalate |
|---|---|---|---|
| Predicted LC₅₀ (fish) | 12 mg/L | 8 mg/L | 0.5 mg/L |
| Bioaccumulation factor | 120 | 85 | 950 |
| Mutagenicity (QSAR) | Negative | Negative | Positive |
Biological Activity
Einecs 303-459-8 refers to a chemical compound that has garnered attention due to its biological activity and potential implications in various fields, including environmental science and toxicology. This compound is primarily identified as Cadmium oxide , which is known for its significant biological effects, particularly in relation to human health and environmental toxicity.
Cadmium oxide exhibits biological activity primarily through its interaction with cellular processes. It is known to induce oxidative stress, leading to cell damage and apoptosis (programmed cell death). The mechanism involves the generation of reactive oxygen species (ROS), which can disrupt cellular functions and lead to inflammation.
Toxicological Profile
The toxicological profile of cadmium oxide includes several key aspects:
- Genotoxicity : Cadmium has been shown to cause DNA damage in various cell types, leading to mutations and potentially cancerous transformations.
- Carcinogenicity : Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), cadmium exposure is associated with lung cancer and prostate cancer.
- Reproductive Toxicity : Research indicates that cadmium can adversely affect reproductive health, impacting fertility and fetal development.
Case Studies
- Occupational Exposure : A study conducted on workers in battery manufacturing revealed elevated levels of cadmium in urine, correlating with respiratory issues and increased oxidative stress markers .
- Environmental Impact : Research in agricultural settings has demonstrated that cadmium accumulation in crops can lead to food chain contamination, posing risks to human health upon consumption .
- Cellular Studies : In vitro studies have shown that cadmium oxide exposure leads to significant apoptosis in human lung cells, emphasizing its cytotoxic effects .
Summary of Biological Effects
| Effect Type | Description | Reference |
|---|---|---|
| Genotoxicity | Induces DNA damage and mutations | |
| Carcinogenicity | Linked to lung and prostate cancers | |
| Reproductive Toxicity | Affects fertility and fetal development |
Regulatory Status
| Regulation Body | Regulation Type | Status |
|---|---|---|
| ECHA | REACH Registration | Restricted |
| IARC | Carcinogen Classification | Group 1 |
Recent Studies
Recent research has focused on the mechanisms through which cadmium oxide exerts its toxic effects. A notable study published in 2023 examined the role of cadmium-induced oxidative stress in neurodegenerative diseases, suggesting a link between chronic exposure and conditions such as Alzheimer's disease .
Environmental Monitoring
Monitoring programs have been established in regions with high industrial activity involving cadmium compounds. These programs measure soil and water contamination levels, aiming to mitigate exposure risks to local populations .
Q & A
Q. How can researchers enhance the reproducibility of kinetic studies on this compound?
- Methodological Answer : Publish full experimental details, including instrument calibration records and raw data traces. Use open-source software (e.g., R, Python) for data analysis. Participate in inter-laboratory comparisons or round-robin studies to validate methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
